molecular formula C17H25N3O4S B602150 Almotriptan Metabolite M2 CAS No. 603137-41-3

Almotriptan Metabolite M2

Cat. No.: B602150
CAS No.: 603137-41-3
M. Wt: 367.47
InChI Key:
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Description

Almotriptan Metabolite M2, also known as 4-[[[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl]sulfonyl]amino]butanoic Acid, is a metabolite of Almotriptan. Almotriptan is a selective serotonin receptor agonist used primarily for the treatment of migraine headaches. This compound has a molecular formula of C17H25N3O4S and a molecular weight of 367.46 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Almotriptan Metabolite M2 involves multiple steps, starting from the precursor compounds. The synthetic route typically includes the formation of the indole ring, followed by the introduction of the sulfonyl group and the dimethylaminoethyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. Techniques such as capillary zone electrophoresis are employed to detect and measure impurities, ensuring the compound meets established standards .

Chemical Reactions Analysis

Types of Reactions

Almotriptan Metabolite M2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Almotriptan Metabolite M2 is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Almotriptan. It is used in:

    Chemistry: To understand the chemical properties and reactivity of Almotriptan and its metabolites.

    Biology: To study the biological effects and metabolism of Almotriptan in various organisms.

    Medicine: To investigate the therapeutic potential and safety profile of Almotriptan and its metabolites.

    Industry: To develop and optimize production methods for Almotriptan and its derivatives.

Mechanism of Action

Almotriptan Metabolite M2 exerts its effects by interacting with serotonin receptors, specifically the 5-HT1B and 5-HT1D subtypes. These receptors are involved in the regulation of blood vessel constriction and the transmission of pain signals in the brain. By binding to these receptors, this compound helps alleviate migraine symptoms by narrowing blood vessels, stopping pain signals, and reducing the release of substances that cause pain and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Sumatriptan: Another triptan used for migraine treatment, with a different pharmacokinetic profile.

    Rizatriptan: Known for its rapid onset of action and effectiveness in treating migraines.

    Naratriptan: Characterized by its longer half-life and sustained effects.

Uniqueness of Almotriptan Metabolite M2

This compound is unique due to its specific interaction with serotonin receptors and its distinct metabolic pathway. Unlike other triptans, Almotriptan and its metabolites have a higher bioavailability and a favorable safety profile, making them effective for a broader range of patients .

Properties

IUPAC Name

4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methylsulfonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-20(2)9-7-14-11-18-16-6-5-13(10-15(14)16)12-25(23,24)19-8-3-4-17(21)22/h5-6,10-11,18-19H,3-4,7-9,12H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZMLSBXUODFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652421
Record name 4-[({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methanesulfonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603137-41-3
Record name 4-[({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methanesulfonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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